2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine
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Overview
Description
2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, suggesting a potential for diverse biological activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have been found to have promising biological potencies .
Cellular Effects
It is known that pyrazole derivatives can have various effects on cells .
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules .
Preparation Methods
The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine typically involves the reaction of a pyrazole derivative with a phenyl group. One common method involves the condensation of a pyrazole aldehyde with acetophenone in the presence of a base such as activated barium hydroxide . The reaction is carried out at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine can be compared with other similar compounds, such as:
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
These compounds share a similar phenylpyrazole structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPRDMFHSTLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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